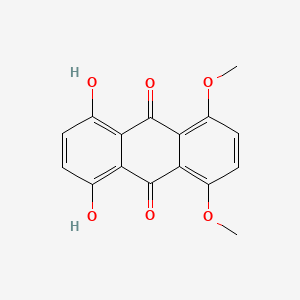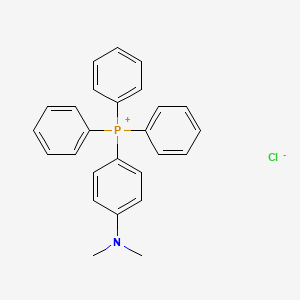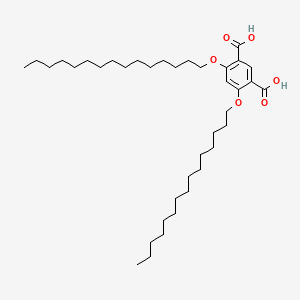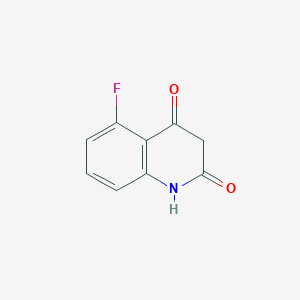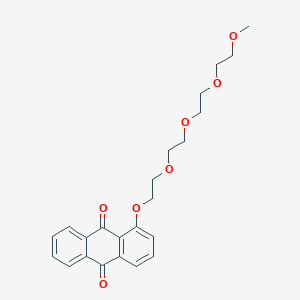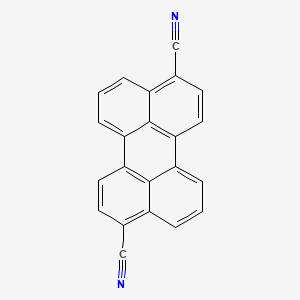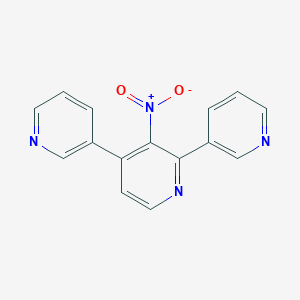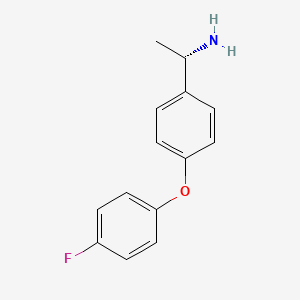
(S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine is a chiral amine compound characterized by the presence of a fluorophenoxy group attached to a phenyl ring, which is further connected to an ethanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorophenol and 4-bromophenylacetonitrile.
Formation of Intermediate: The 4-fluorophenol undergoes a nucleophilic substitution reaction with 4-bromophenylacetonitrile in the presence of a base like potassium carbonate to form an intermediate compound.
Reduction: The intermediate is then subjected to reduction using a reducing agent such as lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or hydrogen gas in the presence of a catalyst to yield reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.
Medicine: Explored for its therapeutic potential in the treatment of neurological disorders and as an antidepressant agent.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action of (S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine involves its interaction with specific molecular targets such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-1-(4-Bromophenoxy)phenyl)ethanamine
- (S)-1-(4-Chlorophenoxy)phenyl)ethanamine
- (S)-1-(4-Methylphenoxy)phenyl)ethanamine
Uniqueness
(S)-1-(4-(4-Fluorophenoxy)phenyl)ethanamine is unique due to the presence of the fluorine atom in the phenoxy group, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s binding affinity to certain molecular targets and improve its metabolic stability compared to its analogs.
Eigenschaften
Molekularformel |
C14H14FNO |
|---|---|
Molekulargewicht |
231.26 g/mol |
IUPAC-Name |
(1S)-1-[4-(4-fluorophenoxy)phenyl]ethanamine |
InChI |
InChI=1S/C14H14FNO/c1-10(16)11-2-6-13(7-3-11)17-14-8-4-12(15)5-9-14/h2-10H,16H2,1H3/t10-/m0/s1 |
InChI-Schlüssel |
DRVAKKWXGCYDJV-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=CC=C(C=C1)OC2=CC=C(C=C2)F)N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)OC2=CC=C(C=C2)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)

